![molecular formula C23H25N5O4 B2497017 3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one CAS No. 440331-38-4](/img/structure/B2497017.png)
3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one often involves multi-step chemical reactions, starting with basic chemical blocks like benzodioxol and piperazine. These processes may include nucleophilic substitution, ring-closure reactions, and functional group modifications to introduce the benzotriazin-4-one core. For example, the synthesis of organotin(IV) derivatives of a related compound showed significant antimicrobial activity, demonstrating the therapeutic potential of such compounds (Shaheen et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to the specified chemical reveals intricate intermolecular interactions and conformational details. For instance, the study of closely related piperazine derivatives highlighted how similar molecular conformations could lead to different hydrogen bonding patterns and solid-state structures (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical properties of such molecules include their reactivity towards various chemical reagents, demonstrating versatility in chemical synthesis and modifications. The presence of functional groups like piperazine and benzotriazine allows for a range of chemical reactions, including electrophilic substitution and coupling reactions, which are pivotal in synthesizing related compounds with potential biological activities (Berezin et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents on the benzodioxol, piperazine, and benzotriazin cores. Studies like those on organotin(IV) derivatives provide insights into the solid-state structure and physical characteristics of similar molecules (Shaheen et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, underscore the potential use of these compounds in pharmaceutical applications. The synthesis and modification processes enable the tuning of these properties to enhance biological activity or reduce toxicity. For example, the electrophilic amination technique has been employed to introduce hydrazino groups into amino acids, demonstrating the method's versatility for generating compounds with specific chemical properties (Hannachi et al., 2004).
Scientific Research Applications
Enzymatic Metabolism and Pharmacokinetics
Research on related compounds such as Lu AA21004, a novel antidepressant, has been focused on understanding their metabolic pathways, including the identification of cytochrome P450 enzymes involved in their oxidative metabolism. These studies are crucial for predicting drug interactions and optimizing pharmacokinetics (Hvenegaard et al., 2012).
Antimicrobial and Biological Activities
Compounds containing similar structural motifs have been synthesized and tested for their antimicrobial, antilipase, and antiurease activities. This research is foundational for the development of new antibiotics and therapeutic agents targeting specific bacterial enzymes (Başoğlu et al., 2013).
Central Nervous System (CNS) Agents
Structural analogs have been evaluated for their potential as CNS agents, including studies on their receptor affinity and antagonistic properties on serotonin and dopamine receptors. These findings contribute to the development of new psychiatric medications with improved efficacy and reduced side effects (Mokrosz et al., 1994).
Hemostatic Activity
Research into the synthesis of derivatives and their impact on blood coagulation systems has revealed compounds with significant hemostatic activity. Such studies are vital for creating new treatments for managing bleeding disorders (Pulina et al., 2017).
Cancer Research
Several studies have explored the anti-cancer activities of related compounds, focusing on their cytotoxic effects against various cancer cell lines. This research aids in identifying new chemotherapeutic agents and understanding their mechanisms of action (Shaheen et al., 2018).
Molecular Synthesis and Chemical Properties
Investigations into the synthesis of similar compounds have also shed light on their chemical properties, such as their molecular structures and intermolecular interactions. This information is essential for designing drugs with optimal pharmacological properties (Mahesha et al., 2019).
Future Directions
properties
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-22(6-3-9-28-23(30)18-4-1-2-5-19(18)24-25-28)27-12-10-26(11-13-27)15-17-7-8-20-21(14-17)32-16-31-20/h1-2,4-5,7-8,14H,3,6,9-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJHYOAFACITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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